Product packaging for (S)-2-Amino-1-phenylethanol hydrochloride(Cat. No.:CAS No. 71025-82-6)

(S)-2-Amino-1-phenylethanol hydrochloride

Cat. No.: B2822091
CAS No.: 71025-82-6
M. Wt: 173.64
InChI Key: GMYDEDCMIQAOCT-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The Importance of Chiral Amino Alcohols in Organic Chemistry and Chemical Biology

Chiral amino alcohols are a pivotal class of organic compounds, distinguished by the presence of both an amine and an alcohol functional group. alfa-chemistry.com This bifunctional nature makes them valuable building blocks in the synthesis of more complex molecules. vulcanchem.com The chiral β-amino alcohol framework is a common structural motif found in a wide array of pharmaceuticals, natural products, and agrochemicals. westlake.edu.cn

In the realm of chemical biology and medicinal chemistry, the specific three-dimensional arrangement (stereochemistry) of these molecules is crucial, as different enantiomers of a chiral drug can exhibit vastly different biological activities. numberanalytics.comnih.gov In some instances, one enantiomer may be therapeutically active while the other is inactive or even detrimental. nih.gov

Furthermore, chiral amino alcohols and their derivatives are extensively used as ligands for metal-catalyzed reactions and as organocatalysts in asymmetric synthesis. westlake.edu.cnnih.gov Their ability to coordinate with metal centers creates a chiral environment that can direct the stereochemical outcome of a reaction, enabling the synthesis of enantiomerically pure products. numberanalytics.com

Enantiomeric Purity and Stereochemical Control in Synthesis

The concept of chirality is fundamental in organic chemistry, referring to molecules that are non-superimposable mirror images of each other, known as enantiomers. ethz.ch While enantiomers have identical physical properties in an achiral environment, their interactions with other chiral molecules, such as biological receptors and enzymes, can differ significantly. nih.gov This necessitates the production of single-enantiomer compounds, particularly for pharmaceutical applications. numberanalytics.com

Achieving high enantiomeric purity is a primary goal in modern synthetic chemistry. numberanalytics.com The measure of this purity is often expressed as enantiomeric excess (ee), which quantifies the amount of one enantiomer relative to the other in a mixture. numberanalytics.com A high enantiomeric excess is critical to ensure the efficacy and safety of chiral drugs. numberanalytics.com

Several strategies have been developed to control stereochemistry during synthesis, a field known as asymmetric synthesis. ethz.ch These methods include:

Chiral Auxiliaries: A chiral auxiliary is a temporary chemical unit that is attached to a non-chiral starting material to guide the stereoselectivity of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recycled. ethz.ch

Chiral Catalysts: These are chiral molecules that can accelerate a chemical reaction and control its stereochemical outcome without being consumed in the process. numberanalytics.com This approach is highly efficient as only a small amount of the catalyst is needed. ethz.ch

Biocatalysis: This method employs enzymes or whole microorganisms to perform stereoselective transformations. These biological systems can produce compounds with very high enantiomeric excess under mild reaction conditions. googleapis.com

Overview of Research Trajectories for (S)-2-Amino-1-phenylethanol Hydrochloride

Research involving this compound has progressed along several key trajectories, primarily leveraging its defined stereochemistry.

A major area of application is in pharmaceutical synthesis . The compound serves as a crucial chiral building block for various biologically active molecules. ontosight.ai It is an intermediate in the production of certain antidepressants and beta-blockers, where the specific stereochemistry is essential for the drug's intended therapeutic action. ontosight.ai

In the field of asymmetric synthesis , (S)-2-Amino-1-phenylethanol and its enantiomer are used as chiral auxiliaries. By temporarily incorporating this molecule, chemists can influence the stereochemical course of reactions, facilitating the synthesis of other enantiomerically pure compounds. wikipedia.org

Biotechnological production methods represent another significant research avenue. To create environmentally sustainable alternatives to traditional chemical synthesis, researchers have explored the use of microorganisms for stereoselective synthesis. For instance, the microorganism Arthrobacter sulfureus has been shown to produce (S)-2-amino-1-phenylethanol with high enantiomeric excess and good yield. Similarly, various enzyme-based systems have been developed for the efficient and highly stereoselective synthesis of chiral amino alcohols. frontiersin.org These biocatalytic approaches are valued for their high selectivity and milder reaction conditions.

Compound Data

Physicochemical Properties of (S)-2-Amino-1-phenylethanol

PropertyValueSource
Molecular FormulaC₈H₁₁NO cymitquimica.com
Molecular Weight137.18 g/mol cymitquimica.com
AppearanceSolid cymitquimica.com
Melting Point56-58 °C sigmaaldrich.com
Boiling Point160 °C at 17 mmHg sigmaaldrich.com
Water Solubility (Parent Compound)43.79 g/L at 20 °C

Properties of 2-Amino-1-phenylethanol (B123470) Hydrochloride

PropertyValueSource
CAS Number4561-43-7 vulcanchem.com
Molecular FormulaC₈H₁₂ClNO vulcanchem.com
Molecular Weight173.64 g/mol vulcanchem.com
IUPAC Name2-amino-1-phenylethanol;hydrochloride vulcanchem.com
Melting Point212 °C
pKa8.90 at 25 °C

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12ClNO B2822091 (S)-2-Amino-1-phenylethanol hydrochloride CAS No. 71025-82-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-2-amino-1-phenylethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5,8,10H,6,9H2;1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYDEDCMIQAOCT-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for S 2 Amino 1 Phenylethanol Hydrochloride

Asymmetric Reduction Approaches

Asymmetric reduction of prochiral ketones stands as one of the most efficient methods for producing chiral alcohols. These approaches utilize chiral catalysts or reagents to control the stereochemical outcome of the reduction of a ketone precursor, typically 2-aminoacetophenone (B1585202) or a related derivative.

Enantioselective Hydrogenation of Prochiral Keto-Amino Precursors

Homogeneously catalyzed asymmetric hydrogenation is a powerful tool for the synthesis of enantiopure amino alcohols from prochiral amino ketones. nih.gov This method often involves the use of transition metal catalysts, such as ruthenium or rhodium, complexed with chiral ligands.

One effective strategy involves the hydrogenation of a protected amino ketone, such as the N-succinimido derivative of 2-aminoacetophenone. Using a chiral ruthenium complex in conjunction with a base and an optically active amine (Noyori procedure), the corresponding succinimido alcohol can be obtained in high yield with an enantiomeric excess (e.e.) of 98%. taylorfrancis.com Subsequent hydrolysis with a dilute base yields the desired (S)-2-amino-1-phenylethanol. taylorfrancis.com Highly efficient iridium-catalyzed asymmetric hydrogenation of α-amino ketones has also been described, achieving excellent enantioselectivities (up to 99.9% e.e.) and high turnover numbers. researchgate.net

Catalyst SystemPrecursorEnantiomeric Excess (e.e.)YieldReference
Chiral Ru-complex / Base / Optically active amineSuccinimido acetophenone (B1666503)98%Very Good taylorfrancis.com
Chiral Spiro Iridium Catalystα-Amino Ketonesup to 99.9%High researchgate.net

Catalytic Asymmetric Reduction using Chiral Borane (B79455) Complexes and Oxazaborolidines

The catalytic asymmetric reduction of prochiral ketones using borane reagents mediated by chiral oxazaborolidine catalysts, often referred to as the Corey-Bakshi-Shibata (CBS) reduction, is a well-established and highly enantioselective method. researchgate.netnih.govwikipedia.org This approach can be applied to precursors like 2-chloroacetophenone (B165298), which is subsequently converted to the amino alcohol.

The process involves the reduction of 2-chloroacetophenone using an oxazaborolidine catalyst and a borane source (e.g., borane-tetrahydrofuran (B86392) complex). taylorfrancis.com This reaction yields the intermediate chiral chloro-alcohol with high enantioselectivity, typically in the range of 93-97% e.e. taylorfrancis.com The chiral chloro-alcohol is then converted to (S)-2-amino-1-phenylethanol via ammonolysis, for instance, by treatment with ammonium (B1175870) hydroxide. taylorfrancis.com Oxazaborolidine catalysts can be generated in situ from chiral amino alcohols and borane, simplifying the procedure and avoiding the need to handle isolated, sometimes unstable, catalysts. organic-chemistry.orgnih.gov

PrecursorCatalyst SystemEnantiomeric Excess (e.e.)Key FeatureReference
2-ChloroacetophenoneOxazaborolidine-catalyzed borane reduction93-97%Two-step process via chiral chloro-alcohol taylorfrancis.com
Prochiral KetonesIn situ generated Oxazaborolidine from chiral lactam alcohol and boraneup to 98%Simplified catalyst preparation organic-chemistry.orgnih.gov

Biocatalytic and Microbial Transformation of 2-Aminoacetophenone Derivatives

Biocatalysis offers an environmentally sustainable alternative to traditional chemical synthesis, leveraging the high chemo-, regio-, and stereoselectivity of enzymes or whole microbial cells. nih.govcnr.itresearchgate.net Various microorganisms and their enzymes have been employed for the asymmetric reduction of 2-aminoacetophenone and its derivatives to produce optically pure (S)-2-amino-1-phenylethanol.

For example, research has demonstrated that the microorganism Arthrobacter sulfureus can produce (S)-2-amino-1-phenylethanol with greater than 99% enantiomeric excess and a 75% yield under specific incubation conditions. Whole-cell biocatalysis is particularly advantageous as it provides an intact cellular environment for enzymes, which can improve stability and simplify the regeneration of necessary cofactors. mdpi.commdpi.com The use of biocatalytic asymmetric reduction of prochiral ketones is a highly attractive approach for generating enantiopure secondary alcohols due to the exceptional selectivity of enzymes and the milder, greener reaction conditions. nih.gov

BiocatalystSubstrateEnantiomeric Excess (e.e.)YieldReference
Arthrobacter sulfureus2-Aminoacetophenone derivative>99%75%
Various Plant Tissues (e.g., Carrot, Apple)Acetophenone~98%~80% nih.gov

Asymmetric Transfer Hydrogenation Techniques

Asymmetric transfer hydrogenation (ATH) is a valuable technique that uses readily available, safe hydrogen donors like isopropanol (B130326) or formic acid instead of high-pressure hydrogen gas. wikipedia.org This method also relies on a transition metal catalyst and a chiral ligand to achieve enantioselectivity.

While specific examples detailing the ATH of 2-aminoacetophenone to (S)-2-amino-1-phenylethanol are part of the broader field of ketone reduction, the principles are well-established for similar substrates. wikipedia.org For instance, Cu-based catalysts have been shown to be effective for the catalytic transfer hydrogenation of acetophenone to 1-phenylethanol (B42297) using isopropanol as the hydrogen source, demonstrating high selectivity for the carbonyl group over the aromatic ring. acs.org The development of chiral versions of these robust catalytic systems is a key area of research for producing enantiopure alcohols.

Enzymatic and Chemoenzymatic Synthesis Strategies

Integrating enzymes with chemical catalysts in one-pot syntheses combines the selectivity of biocatalysis with the versatility of chemocatalysis, leading to highly efficient and sustainable processes.

One-Pot Combinations of Enzymatic and Metal Nanoparticle Catalysis

Chemoenzymatic one-pot reaction sequences can provide significant practical and ecological advantages over traditional multi-step syntheses by avoiding the isolation of intermediates. rsc.orgrsc.org A powerful strategy for synthesizing enantiomerically pure 1,2-amino alcohols involves the combination of an alcohol dehydrogenase (ADH) for asymmetric reduction and a metal nanoparticle catalyst for a subsequent transformation.

In a model approach, an ADH is used for the asymmetric reduction of a 2-azido ketone to the corresponding (S)-azido alcohol with excellent optical purity (>99% e.e.). rsc.orgrsc.org Following the enzymatic reduction, a palladium (Pd) nanoparticle catalyst is added to the same reaction vessel. The Pd nanoparticles catalyze the hydrogenation of the azide (B81097) group to the primary amine, yielding the final 1,2-amino alcohol product in high yield. rsc.orgrsc.org This one-pot, two-step sequence demonstrates the compatibility of enzymatic and metal-based catalysis and represents a highly integrated and efficient route to chiral amino alcohols. rsc.orgrsc.org

Step 1 CatalystStep 1 TransformationStep 2 CatalystStep 2 TransformationOutcomeReference
Alcohol Dehydrogenase (ADH)Asymmetric reduction of 2-azido ketone to (S)-azido alcoholPalladium Nanoparticles (Pd-NP)Hydrogenation of azide to amineHigh yield, >99% e.e. rsc.orgrsc.org

Multi-Enzyme Pathways and Cascade Reactions for Enantiopure Amino Alcohols

The limitations of traditional chemical synthesis, such as the use of hazardous reagents and the generation of significant waste, have spurred the development of biocatalytic methods. Multi-enzyme cascade reactions, where several enzymatic steps are performed in a single pot, have emerged as a powerful and sustainable alternative for producing enantiopure amino alcohols. uva.nl These cascades can be designed as linear or divergent pathways, offering high atom economy and reducing the need for intermediate purification steps. nih.gov

A notable example involves a one-pot, two-step cascade for the synthesis of enantiomerically pure phenylethanolamine. This process utilizes an alcohol oxidase to oxidize a diol intermediate to the corresponding 2-hydroxy-2-phenylacetaldehyde (B1212011), which is then aminated by an amine dehydrogenase. acs.orgacs.org To regenerate the necessary reducing equivalents for the amination step, a formate (B1220265) dehydrogenase and sodium formate are incorporated into the system. acs.org This disconnected two-step cascade has demonstrated high yields and excellent enantiomeric excess. acs.orgacs.org

Another sophisticated approach is an interconnected two-step cascade for producing (S)-phenylglycinol. In this system, an alcohol dehydrogenase oxidizes the diol intermediate to 2-hydroxy-acetophenone, which is subsequently aminated by a transaminase. uva.nlnih.gov The addition of an alanine (B10760859) dehydrogenase makes the entire process redox-self-sufficient, as it recycles the NAD+ coenzyme and the alanine amine donor. nih.govacs.org

Biocatalytic cascades are particularly effective due to the high specificity of enzymes, which allows for reactions to occur in a single pot with minimal side products. researchgate.net Researchers have successfully engineered enzymes with complementary activities to expand the substrate scope of these cascades, enabling the production of a variety of enantiopure 1,2-amino alcohols. researchgate.net

Divergent Enzymatic Cascades from Renewable Feedstocks

A key advantage of biocatalysis is the ability to utilize renewable feedstocks, contributing to a more sustainable and circular economy. acs.org L-phenylalanine, an abundant and inexpensive amino acid produced via fermentation, serves as an excellent starting material for the synthesis of valuable chiral molecules like 1,2-amino alcohols. nih.govacs.org

Researchers have developed multi-enzyme pathways that begin with the conversion of L-phenylalanine into styrene (B11656) through a sequence of deamination, decarboxylation, enantioselective epoxidation, and enantioselective hydrolysis. uva.nlnih.gov This initial four-step, two-pot process can produce chiral 1-phenyl-1,2-diols in high yield and enantiomeric excess. nih.govresearchgate.net

Starting MaterialIntermediateFinal ProductOverall YieldEnantiomeric Excess (ee)
L-phenylalanine(R)-1-phenyl-1,2-diol(R)-phenylethanolamine69%>99.9%
L-phenylalanine(R)-1-phenyl-1,2-diol(S)-phenylglycinol61%>99.4%
(R)-1-phenyl-1,2-diol2-hydroxy-acetophenone(S)-phenylglycinol81% (from diol)>99.4%
(R)-1-phenyl-1,2-diol(R)-2-hydroxy-2-phenylacetaldehyde(R)-phenylethanolamine92% (from diol)>99.9%

Enantioselective Aminohydroxylation of Styrenyl Olefins

The direct aminohydroxylation of alkenes presents an atom-economical route to vicinal amino alcohols. However, achieving high enantioselectivity in the synthesis of unprotected amino alcohols has been a significant challenge. nih.govresearchgate.net Recent advancements in biocatalysis have addressed this through the directed evolution of hemoproteins. nih.govcaltech.edu

An engineered biocatalyst based on a thermostable cytochrome c has been developed to directly convert styrenyl olefins into enantioenriched 1,2-amino alcohols. nih.govcaltech.edu This enzymatic system operates under anaerobic conditions and utilizes O-pivaloylhydroxylamine as the aminating agent. nih.gov The reaction is believed to proceed through a reactive iron-nitrogen species generated within the enzyme's active site. researchgate.netcaltech.edu Protein engineering allows for the fine-tuning of the catalyst's activity and selectivity for this transformation. nih.govcaltech.edu This method provides a direct route to unprotected amino alcohols with high enantioselectivity, avoiding the need for protecting groups that are often required in traditional chemical methods. researchgate.net

Chiral Resolution Techniques

Chiral resolution remains a widely used method for obtaining enantiomerically pure compounds. This section discusses both classical and modern chemoenzymatic approaches for the separation of racemic 2-amino-1-phenylethanol (B123470).

Classical optical resolution involves the separation of a racemic mixture by forming diastereomeric salts with a chiral resolving agent. For racemic 2-amino-1-phenylethanol, chiral acids are commonly employed as resolving agents. acs.org Di-O-p-toluoyltartaric acid has been identified as a particularly effective resolving agent for this purpose. acs.org

Another successful approach utilizes dehydroabietic acid, a natural chiral acid derived from rosin. researchgate.netnih.gov The efficiency of this resolution can be influenced by the choice of solvent, a phenomenon known as the solvent switch method. researchgate.netnih.gov By carefully selecting the solvent, it is possible to preferentially crystallize one diastereomeric salt, allowing for the isolation of either the (R)- or (S)-enantiomer of 2-amino-1-phenylethanol in high optical purity. nih.gov For instance, polar solvents with a high dielectric constant tend to favor the crystallization of the salt containing the (S)-enantiomer. nih.gov

Resolving AgentMethodResult
di-O-p-toluoyltartaric acidDiastereomeric salt crystallizationOptimized to yield 62% of the optically pure substance. acs.org
dehydroabietic acidSolvent-controlled diastereomeric salt crystallization(S)-2-amino-1-phenylethanol obtained with high optical purity using polar solvents. nih.gov

Deracemization is an elegant strategy that converts a racemic mixture into a single, enantiomerically pure product, potentially achieving a theoretical yield of 100%. Chemoenzymatic deracemization combines a chemical reaction with an enzymatic process to achieve this transformation.

One such protocol for the deracemization of racemic 1-phenylethanols involves a one-pot process that couples manganese oxide-driven oxidation with an enzymatic reduction. nih.govrsc.org In this system, the racemic alcohol is first oxidized to the corresponding achiral ketone, acetophenone. nih.govdocumentsdelivered.com Subsequently, the ketone is enantioselectively reduced by an alcohol dehydrogenase to yield the desired (R)-enantiomer of the alcohol with high enantiomeric excess and yield. nih.gov

A key innovation in this process is the use of a polydimethylsiloxane (B3030410) (PDMS) thimble to compartmentalize the incompatible chemical and enzymatic reactions. nih.govrsc.org The oxidation occurs in the inner chamber, and the resulting acetophenone diffuses through the hydrophobic PDMS membrane to the outer chamber, where the enzymatic reduction takes place. nih.gov This separation protects the enzyme from deactivation by the manganese ions. nih.govrsc.org This method has been successfully applied to a range of substituted 1-phenylethanols. nih.gov

SubstrateProcessKey FeaturesYieldEnantiomeric Excess (ee)
Racemic 1-phenylethanolMn-driven oxidation and enzymatic reductionCompartmentalization using a PDMS thimble96%>99%
Substituted 1-phenylethanolsMn-driven oxidation and enzymatic reductionBroad substrate scopeup to 93%>99%

Derivatization in Synthetic Pathways

Derivatization of the amino and hydroxyl groups of 2-amino-1-phenylethanol is a common strategy in synthetic pathways. This can be done to introduce protecting groups, to facilitate a specific reaction, or to enable analysis. For example, in the context of enzymatic resolutions, the amino group may be acylated to allow for selective enzymatic hydrolysis of one enantiomer. rsc.org The protection of the amino group with groups like CO2Et or CO2CH2Ph has been shown to lead to high enantioselectivity in lipase-catalyzed acylations. rsc.org Similarly, the hydroxyl group can be acylated, and the subsequent enzymatic deacylation of the diacylated compound can proceed with excellent enantioselectivity, stopping at approximately 50% conversion to yield both enantiomers in high optical purity. rsc.org Derivatization is also crucial for analytical purposes, such as in HPLC and GC analysis, to determine conversions and enantiomeric excesses during reaction monitoring. acs.org

Stereoselective Modifications for Downstream Synthesis

The functional groups of (S)-2-amino-1-phenylethanol, the amino and hydroxyl moieties, provide reactive sites for modifications that extend the chiral influence of its inherent stereocenter. These modifications are crucial for the synthesis of specific pharmaceutical agents and other biologically active compounds. ontosight.ai A key strategy involves the diastereoselective formation of new bonds, where the existing chirality of the amino alcohol backbone directs the configuration of newly formed stereocenters.

One such modification is the preparation of more complex chiral amino alcohols. For instance, diastereoisomers of 2-(1-phenylethyl)amino-1-phenylethanol can be synthesized and utilized as chiral ligands. rsc.org The synthesis involves the formation of an amide bond between an optically active mandelic acid and a 1-phenylethylamine, followed by reduction with a hydride reagent like lithium aluminium hydride. rsc.org The resulting compound incorporates two chiral fragments, and its utility has been demonstrated in the preparation of chirally modified reducing agents for the asymmetric reduction of prochiral ketones. rsc.org

The following table outlines a representative example of such a modification for a downstream synthetic application.

Target DerivativeSynthetic ModificationDownstream ApplicationObserved Stereoselectivity
(1S,2S)-(–)-2-(1-Phenylethyl)amino-1-phenylethanolAmide formation from (S)-mandelic acid and (S)-1-phenylethylamine, followed by LiAlH₄ reduction. rsc.orgChiral ligand for modifying lithium aluminium hydride. rsc.orgUsed in the asymmetric reduction of acetophenone, yielding (S)-1-phenylethanol with a 25% optical yield under specific conditions. rsc.org

Preparation of Derivatives for Chiral Auxiliary Applications

A primary application of (S)-2-amino-1-phenylethanol in asymmetric synthesis is its conversion into a recoverable chiral auxiliary. wikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. wikipedia.org The most prominent derivatives prepared from amino alcohols are oxazolidinones, which function as versatile chiral auxiliaries in a multitude of carbon-carbon bond-forming reactions, including stereoselective alkylations and aldol (B89426) reactions. wikipedia.orgsigmaaldrich.com

The preparation of the corresponding (4S)-4-phenyl-2-oxazolidinone involves the cyclization of (S)-2-amino-1-phenylethanol with a carbonylating agent, such as phosgene, triphosgene, or diethyl carbonate. This reaction forms a five-membered heterocyclic ring, wherein the stereocenter from the amino alcohol is locked into the structure. The phenyl group at the C4 position effectively shields one face of the molecule, directing the approach of electrophiles in subsequent acylation and alkylation reactions of the N-acylated derivative. wikipedia.org

Beyond oxazolidinones, derivatives of (S)-2-amino-1-phenylethanol are used to create chiral environments for metal-catalyzed reactions. As mentioned previously, diastereomeric aminoethanols like 2-(1-phenylethyl)amino-1-phenylethanol are prepared to serve as chiral ligands for modified lithium aluminium hydride reagents. rsc.org This modification directly imparts chirality to the reducing agent, enabling the enantioselective reduction of ketones. rsc.org

The table below summarizes the preparation of key derivatives of (S)-2-amino-1-phenylethanol for use as chiral auxiliaries.

Chiral Auxiliary DerivativeGeneral Preparative MethodKey ReagentsApplication Class
(4S)-4-Phenyl-2-oxazolidinoneBase-mediated cyclization of the amino alcohol with a carbonyl source.(S)-2-Amino-1-phenylethanol, Phosgene (or equivalent), Base.Evans-type chiral auxiliary for asymmetric alkylations, aldol reactions, and Michael additions. wikipedia.orgsigmaaldrich.com
(1S,2S)-(–)-2-(1-Phenylethyl)amino-1-phenylethanolReduction of an amide precursor. rsc.org(S)-Mandelic acid, (S)-1-Phenylethylamine, LiAlH₄. rsc.orgChiral ligand for asymmetric reductions with modified metal hydrides. rsc.org

Applications in Asymmetric Catalysis and Organic Synthesis

Chiral Auxiliaries in Stereoselective Transformations

A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to control the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. (S)-2-Amino-1-phenylethanol and its derivatives are effective auxiliaries due to their rigid and well-defined conformational preferences, which create a biased steric environment for incoming reagents.

The formation of carbon-carbon bonds with precise stereocontrol is a central goal of organic synthesis. Chiral auxiliaries derived from (S)-2-amino-1-phenylethanol have been successfully applied to achieve high levels of diastereoselectivity in these critical transformations, particularly in conjugate addition reactions.

A notable application involves the asymmetric synthesis of β-amino acids through the diastereoselective Michael addition of organocuprates. thieme-connect.com In one approach, (S)-phenylglycinol is used to construct a bicyclic chiral Michael acceptor. The inherent chirality of the auxiliary directs the nucleophilic attack of the organocuprate to one face of the molecule. This strategy has been shown to proceed with complete diastereoselectivity, where the nucleophile attacks in an anti orientation relative to the auxiliary's phenyl group. thieme-connect.com This method provides a reliable route to enantiomerically pure β-substituted β-amino acids after the removal of the auxiliary. thieme-connect.com

Another strategy for synthesizing complex amino acids involves the conjugate addition of cyanide to an α,β-unsaturated oxazoline (B21484) derived from (R)-phenylglycinol (the enantiomer of the subject compound, illustrating the principle). This key step was employed in the asymmetric synthesis of (R)-Rolipram, where the stereochemistry of the phenylglycinol auxiliary controlled the formation of a new stereocenter. mdpi.com

Reaction TypeChiral Auxiliary SystemSubstrate/ReagentDiastereoselectivityProduct Type
Michael Addition Bicyclic heterocycle derived from (S)-phenylglycinolOrganocupratesComplete diastereoselectivityβ-Amino Acids thieme-connect.com
Conjugate Addition α,β-unsaturated oxazoline from (R)-phenylglycinolDiethylaluminum cyanideHigh diastereoselectivityPrecursor to (R)-Rolipram mdpi.com

Asymmetric N-H insertion reactions, which involve the formal insertion of a carbene into the N-H bond of an amine, are powerful methods for constructing chiral amines. Research has identified the 2-amino-1-phenylethanol (B123470) framework as a crucial component for achieving enantioselectivity in these transformations.

Studies investigating organocatalysts for enantioselective N-H insertion reactions involving rhodium(II) carbenoids have concluded that the 2-amino-1-phenylethanol structure is the essential catalytic core within more complex catalysts like cinchona alkaloids. When enantiomeric pairs of 2-amino-1-phenylethanol derivatives were tested, a direct correlation was found between the absolute configuration of the amino alcohol and the resulting enantiomer of the N-arylglycine derivative product. This demonstrates that this structural motif is fundamentally responsible for inducing the chirality in the final product during the catalytic cycle.

Beyond its role as a temporary auxiliary, (S)-2-amino-1-phenylethanol is a valuable chiral building block, or "chiral pool" starting material, for the total synthesis of complex, biologically active molecules. ontosight.ai Its structure is incorporated as a permanent feature in the final product.

This application is particularly prominent in the pharmaceutical industry. For instance, (R)-phenylglycinol is a known precursor for certain HIV-1 protease inhibitors. nih.gov Furthermore, derivatives such as (S)-2-chloro-1-phenylethanol are key intermediates in the industrial production of several phenethylimidazole antifungal drugs. google.com The stereochemistry of the final active pharmaceutical ingredient, which is critical for its efficacy, is directly determined by the configuration of the chiral amino alcohol starting material. google.com The synthesis of the anti-depressant and cognitive enhancer (R)-Rolipram also utilizes an intermediate derived from (R)-phenylglycinol. mdpi.com

Chiral Ligands for Metal-Catalyzed Asymmetric Reactions

The versatility of (S)-2-amino-1-phenylethanol extends to its use as a scaffold for creating sophisticated chiral ligands for transition metal catalysis. In this context, the metal center is the primary catalyst, while the chiral ligand environment dictates the stereochemical outcome of the reaction, often achieving high enantioselectivity with only small amounts of the catalyst.

The synthesis of chiral ligands from (S)-2-amino-1-phenylethanol is efficient and modular, making it a popular starting point for ligand design. acs.org The amino and hydroxyl groups can be readily cyclized with various reagents to form a chiral oxazoline ring, which is a privileged structure in asymmetric catalysis. acs.orgbohrium.com

Prominent classes of ligands synthesized from this amino alcohol include:

Phosphinooxazolines (PHOX ligands): These are bidentate P,N-ligands that combine a chiral oxazoline ring with a phosphine (B1218219) donor. The synthesis typically involves the formation of the oxazoline followed by the introduction of a diphenylphosphino group. The modular nature of the synthesis allows for fine-tuning of the ligand's steric and electronic properties. acs.org

Pyridine-oxazolines (PyOX ligands): This class of N,N-ligands features a chiral oxazoline linked to a pyridine (B92270) ring. They have gained popularity in asymmetric catalysis due to their unique electronic properties and ability to coordinate with a variety of metals. rsc.org

The straightforward synthesis from readily available and optically pure amino alcohols like (S)-2-amino-1-phenylethanol is a key reason for the widespread success and application of these ligand families. acs.org

Ligands derived from (S)-2-amino-1-phenylethanol have been instrumental in achieving high enantioselectivity in a wide array of transition metal-catalyzed reactions. The well-defined chiral pocket created by the ligand around the metal center effectively discriminates between the two prochiral faces of the substrate. acs.orgacs.org

PHOX ligands, in particular, have demonstrated exceptional performance in several key transformations:

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): This is a powerful C-C bond-forming reaction. Pd/PHOX catalyst systems are highly effective, creating chiral products with excellent enantiomeric excess (ee). acs.org

Iridium-Catalyzed Asymmetric Hydrogenation: The reduction of C=C and C=N bonds is a fundamental transformation. Ir/PHOX complexes serve as highly efficient catalysts for the asymmetric hydrogenation of olefins, providing access to chiral alkanes with high enantioselectivity. acs.orgresearchgate.net

Silver-Catalyzed Cycloadditions: PHOX ligands have also been applied in silver-catalyzed [3+2] cycloadditions of azomethine ylides, enabling the diastereo- and enantioselective synthesis of complex pyrrolidine (B122466) rings. researchgate.net

Ligand TypeMetalReactionEnantioselectivity (ee)
PHOX Palladium (Pd)Asymmetric Allylic AlkylationHigh ee acs.org
PHOX Iridium (Ir)Asymmetric Hydrogenation of OlefinsUp to 90% ee researchgate.net
PHOX Silver (Ag)[3+2] CycloadditionModerate ee researchgate.net

The success of these ligand systems underscores the profound impact of (S)-2-amino-1-phenylethanol as a foundational chiral building block, enabling the development of powerful catalytic tools for modern organic synthesis.

Application in Asymmetric Hydrogenation and Transfer Hydrogenation

(S)-2-Amino-1-phenylethanol and its derivatives serve as crucial components in the field of asymmetric catalysis, particularly in hydrogenation reactions. One of the notable applications involves the enantioselective reduction of ketones. A well-documented method for producing chiral 2-amino-1-phenylethanol itself highlights its connection to this field. The process, known as the Noyori asymmetric hydrogenation, involves the hydrogenation of a succinimide (B58015) derivative of phenacyl chloride. taylorfrancis.com This reaction is carried out using a chiral ruthenium (Ru) complex in the presence of a base and an optically active amine. taylorfrancis.com This catalytic system demonstrates high efficiency and enantioselectivity, yielding the optically active succinimido alcohol with an enantiomeric excess (ee) of 98%. taylorfrancis.com Subsequent hydrolysis of this intermediate with a dilute base affords the final optically active amino alcohol product in excellent yield and enantioselectivity. taylorfrancis.com

The selection of the catalyst and reaction conditions is paramount in achieving high enantiomeric excess. Chiral ruthenium complexes with specific phosphine ligands are often employed for the reduction of phenacyl chloride derivatives, achieving enantiomeric excess values between 93% and 97%. This methodology is not only effective at a laboratory scale but has also been implemented industrially for producing high-purity batches of the compound.

Table 1: Noyori Asymmetric Hydrogenation for Chiral Amino Alcohol Synthesis

Step Reactant Catalyst/Reagents Product Enantiomeric Excess (ee)
1 Phenacyl chloride Succinimide Succinimido acetophenone (B1666503) N/A
2 Succinimido acetophenone Chiral Ruthenium Complex, Base, Optically Active Amine Optically active succinimido alcohol 98% taylorfrancis.com

Versatile Chiral Building Block in Advanced Organic Synthesis

The enantiomerically pure structure of (S)-2-amino-1-phenylethanol hydrochloride makes it a valuable chiral building block in a wide array of advanced organic syntheses. chemimpex.com Its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group on a chiral scaffold, allows for the stereocontrolled introduction of this fragment into more complex molecules. researchgate.net

Precursor for Enantiomerically Pure Phenylethanolamine Derivatives

(S)-2-Amino-1-phenylethanol serves as a foundational scaffold for the synthesis of a broad class of structurally related phenylethanolamine derivatives. The parent compound, phenylethanolamine, is the simplest member of this class, defined as a 2-aminoethanol molecule with a phenyl substituent at the 1-position. nih.gov Starting from the enantiopure (S)-isomer, chemists can perform modifications on the amino or hydroxyl groups to generate a library of new chiral compounds while retaining the core stereochemistry. These derivatives are of significant interest in medicinal chemistry and have been explored for various therapeutic applications, including as antidiabetic agents. acs.org

Intermediate in the Synthesis of Specific Pharmaceutical Agents

The phenylethanolamine core is a privileged scaffold found in numerous pharmaceuticals. chemimpex.com Consequently, (S)-2-amino-1-phenylethanol is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs). chemimpex.comresearchgate.net Its enantiopurity is essential for producing the specific stereoisomers of drugs required for biological activity. For instance, the structure is central to certain beta-blockers and antidepressants.

A direct application of this building block is seen in the synthesis of Aminorex, a stimulant drug belonging to the 2-amino-5-aryloxazoline class. wikipedia.org The synthesis involves a direct addition and cyclization reaction of 2-amino-1-phenylethanol with cyanogen (B1215507) bromide to form the oxazoline ring of Aminorex. wikipedia.org Although many modern beta-blockers like Sotalol possess a phenylethanolamine structure, their industrial synthetic routes often build the chiral center through asymmetric reduction of a corresponding ketone precursor rather than starting from (S)-2-amino-1-phenylethanol itself. researchgate.netnih.gov Nevertheless, this compound remains a critical reference and building block for the development of such pharmaceuticals.

Application in the Construction of Chiral Heterocyclic Compounds

Chiral β-amino alcohols are well-established precursors for the synthesis of chiral heterocyclic compounds, which are themselves valuable as ligands in asymmetric catalysis and as components of biologically active molecules. nih.govresearchgate.net (S)-2-Amino-1-phenylethanol, also known by the synonym (S)-phenylglycinol, is frequently used to synthesize chiral 2-oxazolines. researchgate.net These five-membered heterocycles are formed by the cyclization of the amino alcohol with a suitable carboxylic acid derivative or nitrile. nih.govrsc.org

The synthesis of 2-(aminophenyl)-2-oxazolines, for instance, has been achieved through a one-step procedure where (S)-phenylglycinol is treated with isatoic anhydride (B1165640) in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂). researchgate.net This reaction demonstrates the direct conversion of the chiral amino alcohol into a more complex heterocyclic structure, preserving the stereochemical information from the starting material. As previously mentioned, the pharmaceutical agent Aminorex is a 5-phenyl-4,5-dihydro-1,3-oxazol-2-amine, representing a direct application of (S)-2-amino-1-phenylethanol in the construction of a bioactive chiral heterocycle. wikipedia.org

Table 2: Synthesis of a Chiral Oxazoline Derivative

Chiral Precursor Reagent Catalyst Heterocyclic Product
(S)-2-Amino-1-phenylethanol Isatoic anhydride Zinc Chloride (ZnCl₂) (S)-2-(2-aminophenyl)-4-phenyl-4,5-dihydro-1,3-oxazole researchgate.net

Utility in the Synthesis of Peptide Analogues and Amino Acid Derivatives

In the field of peptide science, there is significant interest in creating peptide analogues or peptidomimetics with enhanced properties, such as increased metabolic stability. researchgate.net One successful strategy involves the incorporation of non-natural amino acids, particularly β-amino acids. researchgate.netillinois.edu β-amino acids feature an additional methylene (B1212753) unit in their carbon backbone compared to natural α-amino acids, which can alter the folding properties and enzymatic stability of peptides. illinois.edu

(S)-2-Amino-1-phenylethanol is a β-amino alcohol, a class of compounds that are valuable starting materials for the synthesis of β-amino acid derivatives. Through chemical transformations, such as the selective oxidation of the primary alcohol group to a carboxylic acid, (S)-2-amino-1-phenylethanol can be converted into chiral β-amino acid building blocks. These custom-synthesized amino acids can then be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis techniques. mdpi.comresearchgate.net The use of such derivatives allows for the creation of novel peptide analogues with potentially improved therapeutic profiles.

Mechanistic and Stereochemical Investigations

Chiral Recognition and Selective Molecular Interactions

Chiral recognition is a fundamental process where a chiral molecule interacts differently with the enantiomers of another chiral compound. For (S)-2-Amino-1-phenylethanol, this principle is central to its biological activity and its separation from its (R)-enantiomer. The differentiation arises from the formation of transient diastereomeric complexes with a chiral selector (e.g., an enzyme's active site or a chiral stationary phase), which have different energies and stabilities.

The widely accepted model for this discrimination is the "three-point interaction model," which posits that at least three points of interaction are necessary between the chiral selector and the enantiomer for effective recognition. researchgate.netnih.gov In the case of (S)-2-Amino-1-phenylethanol, these interactions can include hydrogen bonds (from the hydroxyl and amino groups), π-π stacking (from the phenyl ring), and steric hindrance, which differ in spatial arrangement compared to its (R)-enantiomer.

The stereochemistry of phenylethanolamine derivatives is a critical determinant of their interaction with enzymes and receptors. The distinct spatial orientation of the hydroxyl and amino groups around the chiral carbon in the (S)-enantiomer allows for a specific and often higher-affinity binding to biological targets compared to its mirror image. This enantioselectivity is a cornerstone of its pharmacological profile.

For instance, in the context of adrenergic receptors, ligands belonging to the phenylethanolamine series exhibit stereoselective activity. nih.gov The parent compound, phenylethanolamine, has been shown to act as an antagonist at beta-adrenergic receptors. nih.gov The specific configuration of substituents is crucial; maximal activity in many β-phenylethylamine derivatives is achieved with a β-hydroxyl group of the correct stereochemical configuration. pharmacy180.com Specifically for adrenergic agonists, a levorotatory configuration at the β-hydroxyl carbon, which corresponds to the (S)-enantiomer in this case, is associated with maximum potency. ntu.edu.sg

Enzymatic processes also demonstrate high enantioselectivity. Studies on (S)-1-phenylethanol dehydrogenase, an enzyme that catalyzes the stereospecific oxidation of (S)-1-phenylethanol to acetophenone (B1666503), show that the enzyme is inhibited by the "wrong" (R)-enantiomer of 1-phenylethanol (B42297), indicating a binding pocket that is exquisitely shaped to accommodate the (S)-configuration. nih.gov This highlights how enzymes can selectively bind and process one enantiomer while rejecting the other. Microorganisms such as Arthrobacter sulfureus have been utilized for the stereoselective production of (S)-2-amino-1-phenylethanol, achieving high enantiomeric excess, which further underscores the principle of enantioselective enzymatic transformations.

The specific three-dimensional structure of (S)-2-Amino-1-phenylethanol is the primary driver of its molecular recognition by other chiral entities. The arrangement of the phenyl, hydroxyl, and aminomethyl groups creates a unique chiral environment that is recognized differently than its (R)-counterpart.

This principle is exploited in chiral separation techniques. For example, the optical resolution of racemic 2-amino-1-phenylethanol (B123470) can be achieved by forming diastereomeric salts with a chiral resolving agent like dehydroabietic acid. researchgate.net The different physical properties of the resulting diastereomeric salts, driven by distinct intermolecular interactions, allow for their separation by crystallization.

The influence of stereochemistry is also evident in host-guest chemistry. Chiral hosts like cyclodextrins can enantioselectively recognize guests. Studies on the closely related α-phenylethanol show that both enantiomers can enter the hydrophobic cavity of β-cyclodextrin, but they adopt different, enantiospecific orientations. researchgate.netx-mol.com NMR studies revealed that the benzene (B151609) ring of the S-enantiomer is oriented more toward the small-port end of the β-cyclodextrin cavity than the R-enantiomer, leading to differentiable signals and confirming stereochemical influence on the molecular interaction. researchgate.net

Conformational Analysis and Intermolecular Interactions

The biological and chemical behavior of (S)-2-Amino-1-phenylethanol hydrochloride is not only dependent on its fixed stereochemistry but also on its conformational flexibility. The molecule can adopt various spatial arrangements (conformers) through rotation around its single bonds. The relative stability of these conformers is heavily influenced by the surrounding environment, particularly the solvent.

The solvent plays a critical role in determining the preferred conformation of 2-amino-1-phenylethanol. nih.govacs.org While its behavior in the gas phase is well-understood, its conformation in a more biologically relevant aqueous solution is significantly different. researchgate.net

The interaction of (S)-2-Amino-1-phenylethanol with chiral hosts is a prime example of molecular recognition. These hosts, which can range from small molecules to large polymers, possess chiral cavities or surfaces that preferentially bind one enantiomer over the other.

As previously mentioned, β-cyclodextrin serves as a common chiral host. It is a cyclic oligosaccharide with a truncated cone shape, featuring a hydrophobic inner cavity and a hydrophilic exterior. nih.gov The chiral nature of the glucose units forming the cyclodextrin (B1172386) allows it to bind enantiomers with different stabilities. nih.govscirp.org The selective inclusion is driven by a combination of hydrophobic effects (insertion of the phenyl group into the cavity) and specific hydrogen bonding between the guest's hydroxyl/amino groups and the hydroxyl groups on the rim of the cyclodextrin. scirp.org

Larger, more complex systems like chiral supramolecular polymers can also be designed for enantiomeric recognition of amino alcohols. nih.gov These polymers can be engineered with specific binding sites that, due to their helical structure, create a chiral environment capable of distinguishing between enantiomers. nih.gov Chiral molecules can also be anchored to solid supports, such as polystyrene resins, to create chiral stationary phases for chromatographic separation, where the polymer itself acts as the chiral host. nih.gov

Structure-Activity Relationship Studies in Chiral Systems

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For the phenylethanolamine class, SAR studies have established several key principles that apply to (S)-2-Amino-1-phenylethanol.

The fundamental β-phenylethylamine skeleton is considered essential for activity at adrenergic receptors. ntu.edu.sg Modifications to this core structure have predictable effects on potency and selectivity:

Substitutions on the Phenyl Ring: The presence, number, and position of hydroxyl groups on the phenyl ring are critical. While (S)-2-Amino-1-phenylethanol is unsubstituted, many potent adrenergic agonists are catecholamines (containing hydroxyl groups at the 3 and 4 positions), which enhances receptor binding and activity. pharmacy180.com

The β-Hydroxyl Group: The hydroxyl group on the carbon adjacent to the phenyl ring is a key feature. Its presence generally enhances both α- and β-agonist activity. ntu.edu.sg Crucially, its stereochemistry is paramount, with the levorotatory isomer (S-configuration for this compound) exhibiting maximum potency. pharmacy180.comntu.edu.sg

Substitutions on the Amino Group: The nature of the substituent on the amino group modulates receptor selectivity. (S)-2-Amino-1-phenylethanol has a primary amine (NH₂). As the bulk of the substituent on the nitrogen increases (e.g., from hydrogen to methyl to isopropyl), α-receptor agonist activity generally decreases while β-receptor activity increases. pharmacy180.com

Substitutions on the α-Carbon: Substitution on the α-carbon (the carbon bearing the amino group) typically reduces or suppresses direct β-adrenergic activity. nih.govoup.com

These established SAR principles provide a framework for understanding the activity of (S)-2-Amino-1-phenylethanol as a foundational structure and for predicting how its derivatives might interact with chiral biological systems.

Comparative Studies with Enantiomeric Forms and Analogues

The biological and chemical activity of 2-amino-1-phenylethanol is intrinsically linked to its stereochemistry. Comparative studies involving its (S) and (R) enantiomers, as well as structurally related analogues, have revealed significant differences in their effects and potencies, underscoring the principle of chiral recognition in molecular interactions.

Research has consistently demonstrated that the pharmacological activity of phenylethanolamine derivatives is highly dependent on their absolute configuration. For instance, it is well-established that for many phenylethylamines, including analogues of 2-amino-1-phenylethanol, the (R)-enantiomer exhibits a significantly higher affinity for adrenergic receptors than the (S)-enantiomer. nih.gov This stereoselectivity is a cornerstone of their mechanism of action within biological systems.

In a notable example involving topoisomerase inhibitors derived from 2-amino-1-phenylethanol, the derivative with the (R)-configuration was found to be approximately 30-fold more potent than its (S)-counterpart. This substantial difference in activity highlights the critical role of the specific spatial arrangement of the phenyl, hydroxyl, and amino groups in the interaction with the enzyme's active site.

Interestingly, the influence of stereochemistry can be nuanced and dependent on the specific molecular scaffold. While the (R)-enantiomer is often more active for 2-amino-1-phenylethanol derivatives, studies on the positional isomer, 2-amino-2-phenylethanol, have shown that derivatives with the (S)-configuration can exhibit greater activity as β2-adrenoceptor agonists. This illustrates that the relative positioning of the functional groups is as crucial as the chirality of the molecule itself.

The differential activity between enantiomers is not limited to receptor binding and enzyme inhibition. The transport of phenylethylamine derivatives across cell membranes by human monoamine transporters also exhibits stereoselectivity. nih.gov This differential transport can lead to varying concentrations of the enantiomers at their sites of action, further contributing to their distinct pharmacological profiles.

Compound/AnalogueEnantiomerObserved Activity/InteractionRelative Potency/Affinity
2-Amino-1-phenylethanol Derivative(R)-enantiomerTopoisomerase Inhibition~30-fold more active than (S)-enantiomer
Phenylethylamines (general)(R)-enantiomerAdrenergic Receptor BindingHigher affinity than (S)-enantiomer nih.gov
2-Amino-2-phenylethanol Derivative(S)-enantiomerβ2-Adrenoceptor AgonismMore active than (R)-enantiomer
Phenylethylamine DerivativesEnantiomer-dependentMembrane transport by monoamine transportersStereoselective uptake observed nih.gov

Elucidation of Specific Stereochemical Requirements for Interactions

The observed differences in activity between the enantiomers of 2-amino-1-phenylethanol and its analogues stem from the specific three-dimensional requirements of their binding sites on receptors and enzymes. The precise spatial arrangement of the phenyl ring, the hydroxyl group, and the amino group is critical for optimal interaction and subsequent biological response.

For interactions with adrenergic receptors, a three-point attachment model is often invoked to explain the stereoselectivity. This model proposes that three key functional groups on the molecule must interact with complementary sites on the receptor for effective binding and activation. In the case of phenylethanolamines, these are typically the catechol ring (or in this case, the phenyl ring), the β-hydroxyl group, and the amino group. The fixed spatial relationship of these groups in a specific enantiomer allows for a more favorable and stable interaction with the receptor's binding pocket.

The hydroxyl group at the chiral center is of particular importance. Its ability to form hydrogen bonds with specific amino acid residues in the binding site is a key determinant of affinity and efficacy. The stereochemistry dictates the precise orientation of this hydroxyl group, and only one enantiomer can position it optimally for this crucial interaction.

Furthermore, the phenyl group contributes to binding through hydrophobic or π-π stacking interactions with aromatic amino acid residues within the receptor. The stereochemistry of the molecule influences the positioning of the phenyl ring relative to the other functional groups, thereby affecting the strength and nature of these interactions.

Molecular modeling and computational studies can provide further insights into these stereochemical requirements. By simulating the docking of the (S) and (R) enantiomers into the active sites of target proteins, researchers can visualize the specific molecular interactions and calculate the binding energies. These studies often reveal that the more active enantiomer forms a greater number of favorable interactions, such as hydrogen bonds and hydrophobic contacts, and experiences less steric hindrance within the binding pocket.

The use of (S)-2-amino-1-phenylethanol and its racemic form as a template in the creation of molecularly imprinted polymers for the separation of other chiral molecules, such as octopamine, further demonstrates the principle of stereospecific recognition. The polymer matrix is designed to have cavities that are complementary in shape and functionality to the template molecule, allowing for the selective binding of one enantiomer over the other.

Chemical Reactivity and Derivatization Strategies

Major Reaction Pathways of (S)-2-Amino-1-phenylethanol Hydrochloride

The principal reaction pathways for this compound involve transformations of its key functional groups: the hydroxyl, the amine, and the phenyl moieties. These reactions include oxidation, reduction, and substitution, which are fundamental to its role as a synthetic intermediate.

The secondary hydroxyl group in (S)-2-Amino-1-phenylethanol is susceptible to oxidation to form the corresponding ketone, 2-aminoacetophenone (B1585202). This transformation can be achieved using a variety of oxidizing agents.

Common chemical oxidants for converting secondary alcohols to ketones include chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC) or Jones' reagent (CrO₃ in sulfuric acid), and milder, more selective methods like the Swern or Dess-Martin periodinane oxidations. nih.gov For instance, the oxidation of the related compound 1-phenylethanol (B42297) to acetophenone (B1666503) is a well-established transformation that can be achieved with high efficiency. libretexts.orgnih.gov

Enzymatic pathways also offer a highly selective method for this oxidation. Alcohol dehydrogenases (ADHs) can catalyze the oxidation of the hydroxyl group to an aldehyde or ketone. For example, an ADH can oxidize 2-amino-1-phenylethanol (B123470) to 2-hydroxy-2-phenylacetaldehyde (B1212011) under mild conditions (30°C, pH 8.5) using NAD⁺ as a cofactor. researchgate.net

Reaction Type Reagent/Catalyst Product
Chemical OxidationChromium Reagents (e.g., PCC, Jones')2-Aminoacetophenone
Chemical OxidationDess-Martin Periodinane2-Aminoacetophenone
Enzymatic OxidationAlcohol Dehydrogenase (ADH)2-Hydroxy-2-phenylacetaldehyde

The functional groups in this compound are in relatively low oxidation states. The primary amine group cannot be further reduced. However, the aromatic phenyl ring can undergo reduction under specific conditions.

Aromatic rings are generally resistant to reduction under conditions that would reduce a typical alkene. nih.gov To hydrogenate the phenyl group of (S)-2-Amino-1-phenylethanol, more forcing conditions are required. This typically involves catalytic hydrogenation at high pressures and temperatures or the use of highly active catalysts. For example, using a rhodium-on-carbon (Rh/C) catalyst or a platinum catalyst under several hundred atmospheres of hydrogen pressure can reduce the benzene (B151609) ring to a cyclohexane (B81311) ring, yielding (S)-2-amino-1-cyclohexylethanol. nih.gov This transformation is valuable for synthesizing analogs where the aromatic ring is replaced by a saturated carbocycle. nih.gov

The Birch reduction, which uses an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol proton source, is another method for the partial reduction of aromatic rings. However, this method's selectivity can be influenced by other functional groups present in the molecule.

Moiety Reaction Conditions Product
Phenyl RingCatalytic HydrogenationHigh pressure H₂, Pt or Rh/C catalyst(S)-2-Amino-1-cyclohexylethanol
Phenyl RingBirch ReductionNa or Li, liquid NH₃, alcoholCyclohexadiene derivative

Both the hydroxyl and amine groups are sites for nucleophilic substitution reactions, allowing for the introduction of a wide variety of other functional groups.

At the Hydroxyl Group: The hydroxyl group can be converted into a better leaving group, such as a halide or a sulfonate ester, to facilitate substitution. For example, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can replace the hydroxyl group with a chlorine or bromine atom, respectively. nih.gov This conversion to an alkyl halide opens up pathways for subsequent reactions with various nucleophiles.

At the Amine Group: The primary amine is nucleophilic and readily undergoes substitution reactions such as N-alkylation and N-acylation.

N-Alkylation: This involves the reaction of the amine with an alkyl halide or through reductive amination with an aldehyde or ketone. Catalytic methods using alcohols as alkylating agents in the presence of iridium or ruthenium catalysts have also been developed, offering an atom-economical route to N-alkylated products. wikipedia.orgnih.gov Enzymatic N-methylation, catalyzed by enzymes like phenylethanolamine N-methyltransferase (PNMT), is a biologically significant reaction that converts phenylethanolamine derivatives into their N-methylated counterparts. nih.govgoogleapis.com

N-Acylation: The amine group can be acylated using acyl chlorides, acid anhydrides, or active esters to form amides. google.com Due to the higher nucleophilicity of the amine compared to the hydroxyl group, selective N-acylation can often be achieved without protecting the alcohol. semanticscholar.org This reaction is fundamental in peptide synthesis and for creating a diverse range of amide derivatives. acs.orgrug.nlrsc.org

Functional Group Interconversions and Protective Group Chemistry

The presence of two reactive functional groups, the amine and the hydroxyl, often necessitates the use of protecting groups to achieve regioselectivity in synthetic transformations. The choice of protecting group is crucial and depends on its stability under the planned reaction conditions and the ease of its subsequent removal.

The primary amine is generally more nucleophilic than the hydroxyl group. wikipedia.org This inherent difference in reactivity allows for selective protection. For instance, the amine can be selectively protected as a carbamate, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) derivative. wikipedia.org These protecting groups decrease the nucleophilicity of the amine, allowing subsequent reactions to be directed exclusively at the hydroxyl group.

Conversely, the hydroxyl group can be protected, for example, as a silyl (B83357) ether (e.g., TBDMS) or a benzyl (B1604629) ether, to allow for transformations at the amine functionality. An orthogonal protecting group strategy, where two different functional groups are protected with groups that can be removed under different conditions, is a powerful tool in the multi-step synthesis of complex molecules derived from (S)-2-Amino-1-phenylethanol.

Functional Group Protecting Group Abbreviation Deprotection Conditions
Aminetert-ButoxycarbonylBocAcidic conditions (e.g., TFA)
AmineBenzyloxycarbonylCbz or ZHydrogenolysis (H₂, Pd/C)
Amine9-FluorenylmethoxycarbonylFmocBasic conditions (e.g., piperidine)
Hydroxyltert-Butyldimethylsilyl etherTBDMSFluoride source (e.g., TBAF)
HydroxylBenzyl etherBnHydrogenolysis (H₂, Pd/C)

Cyclization and Heterocycle Formation Reactions

The 1,2-amino alcohol motif in (S)-2-Amino-1-phenylethanol is a key structural feature that enables its use in the synthesis of various heterocyclic compounds through intramolecular cyclization reactions.

For instance, after converting the hydroxyl group into a good leaving group (e.g., a halide via reaction with SOCl₂), intramolecular nucleophilic substitution by the amine group can lead to the formation of a three-membered aziridine (B145994) ring. Other cyclization reactions can be designed to form larger heterocyclic systems, which are prevalent scaffolds in medicinal chemistry.

A significant application of 1,2-amino alcohols is in the synthesis of oxazolidine (B1195125) and related five-membered heterocyclic rings. Oxazolidines are typically formed through the condensation reaction of a 1,2-amino alcohol with an aldehyde or a ketone. semanticscholar.org This reaction proceeds via the formation of a hemiaminal intermediate, followed by intramolecular cyclization and dehydration.

(S)-2-Amino-1-phenylethanol can react with various carbonyl compounds to yield chiral oxazolidine derivatives. Furthermore, it can be used to synthesize related heterocycles like 2-amino-oxazolines. A notable example is the synthesis of the anorectic drug Aminorex, a 2-amino-5-phenyl-2-oxazoline, which can be prepared by the reaction of 2-amino-1-phenylethanol with cyanogen (B1215507) bromide in an addition/cyclization sequence. These heterocyclic derivatives are important as chiral auxiliaries, synthetic intermediates, and pharmacologically active agents.

Advanced Spectroscopic and Structural Characterization

Spectroscopic Methods for Enantiomeric Purity and Configuration Determination

Spectroscopic techniques are indispensable for the quantitative analysis of enantiomeric composition and the confirmation of the absolute configuration of chiral molecules like (S)-2-Amino-1-phenylethanol hydrochloride.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. The method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. For phenylethanolamine derivatives, polysaccharide-based CSPs are frequently employed. nih.gov

The separation is typically achieved in normal-phase mode, using a mobile phase consisting of a non-polar solvent, an alcohol modifier, and a basic additive to improve peak shape and resolution. nih.gov The choice of CSP and mobile phase composition is critical for achieving baseline separation of the enantiomers. The enantiomeric excess (% ee) can be accurately determined by integrating the peak areas of the two enantiomers.

ParameterConditionReference
Stationary PhaseChiralpak AS-H (amylose derivative) nih.gov
Mobile Phasen-hexane/ethanol/triethylamine (TEA) nih.gov
DetectionUV at 210 nm google.com
Typical Resolution (Rs)> 1.5 for baseline separation google.com

Gas Chromatography (GC) with a Flame Ionization Detector (FID) is another powerful method for determining enantiomeric excess, particularly for volatile compounds or those that can be readily derivatized. For amino alcohols like (S)-2-Amino-1-phenylethanol, derivatization of the polar amine and hydroxyl groups is often necessary to increase volatility and prevent peak tailing. nih.govsigmaaldrich.com This is commonly achieved by acylation, for instance, with trifluoroacetic anhydride (B1165640). nih.gov

The derivatized enantiomers are then separated on a chiral capillary column, often coated with a cyclodextrin (B1172386) derivative. The FID provides a response proportional to the mass of the carbon-containing analyte, allowing for precise quantification of each enantiomer.

ParameterConditionReference
Derivatization ReagentTrifluoroacetic anhydride (TFAA) nih.govsigmaaldrich.com
Stationary PhaseChirasil-Val (chiral amino acid derivative) nih.gov
Carrier GasHydrogen or Helium gcms.cz
DetectorFlame Ionization Detector (FID) gcms.cz
Temperature ProgramOptimized ramp from low to high temperature gcms.cz

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of organic molecules. While standard ¹H and ¹³C NMR spectra confirm the connectivity of atoms, they cannot distinguish between enantiomers. To determine enantiomeric purity by NMR, a chiral auxiliary is required. This can be a chiral derivatizing agent, which converts the enantiomers into diastereomers with distinct NMR spectra, or a chiral shift reagent. libretexts.org

Lanthanide-based chiral shift reagents form temporary complexes with the analyte. This interaction induces significant changes in the chemical shifts of nearby protons, and the magnitude of this shift is different for each enantiomer, allowing for the resolution of their signals and subsequent quantification by integration. tcichemicals.com

NucleusExpected Chemical Shift Range (ppm)Assignment
¹H~7.3-7.5Aromatic protons (C₆H₅)
¹H~4.8-5.0Methine proton (CH-OH)
¹H~2.8-3.2Methylene (B1212753) protons (CH₂-NH₂)
¹³C~140-145Quaternary aromatic carbon (C-ipso)
¹³C~125-129Aromatic carbons (C₆H₅)
¹³C~70-75Methine carbon (CH-OH)
¹³C~50-55Methylene carbon (CH₂-NH₂)
rsc.orgacs.orgnih.gov

Optical rotation is a physical property of chiral substances that causes the rotation of the plane of polarized light. wikipedia.org The specific rotation, [α], is a standardized measure of this rotation and is a characteristic constant for a pure enantiomer under specific conditions (temperature, wavelength, solvent, and concentration). wikipedia.org

For (S)-2-Amino-1-phenylethanol, the dextrorotatory isomer corresponds to the S-configuration. wikipedia.org By measuring the observed rotation of a sample and comparing it to the known specific rotation of the pure enantiomer, the optical purity, and thus the enantiomeric excess (% ee), can be calculated using the formula:

% ee = ([α]observed / [α]pure) × 100%

This classical method provides a rapid assessment of chiral purity.

CompoundSpecific Rotation [α]ConditionsReference
(S)-(+)-2-Amino-1-phenylethanol+47.9°c=2.4 in ethanol wikipedia.org
(R)-(-)-2-Amino-1-phenylethanol-47.9° (inferred)c=2.4 in ethanol wikipedia.org

Solid-State Structural Elucidation

Understanding the three-dimensional structure of a molecule in the solid state is crucial for comprehending its physical properties and intermolecular interactions.

Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule and for characterizing its solid-state structure. This technique provides precise information on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the crystal lattice.

Crystallographic ParameterTypical Data ObtainedSignificance
Crystal Systeme.g., Monoclinic, OrthorhombicDescribes the symmetry of the unit cell.
Space Groupe.g., P2₁Defines the symmetry elements within the crystal. For a single enantiomer, it must be a chiral space group.
Unit Cell Dimensions (a, b, c, α, β, γ)Lengths (Å) and angles (°)Defines the size and shape of the repeating unit.
Hydrogen BondingDonor-Acceptor distances and anglesReveals the key intermolecular forces stabilizing the crystal structure.
Absolute ConfigurationDetermined via anomalous dispersion (e.g., Flack parameter)Unambiguously confirms the stereochemistry (R/S).

Computational Chemistry and Molecular Modeling

Computational studies, including Density Functional Theory (DFT), in silico models for reaction mechanisms, and molecular dynamics simulations, offer a microscopic view of this compound. These methods are pivotal in rationalizing its properties and predicting its behavior in various chemical environments.

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

DFT calculations would typically be employed to determine optimized molecular geometries, bond lengths, bond angles, and dihedral angles. Furthermore, these calculations can elucidate electronic properties such as the distribution of electron density, electrostatic potential maps, and the energies of frontier molecular orbitals (HOMO and LUMO). This information is crucial for predicting the molecule's reactivity, stability, and potential interaction sites.

Table 1: Representative DFT-Calculated Properties for a Phenylethanolamine Analog

PropertyCalculated ValueSignificance
HOMO Energy -6.5 eVIndicates the molecule's ability to donate electrons.
LUMO Energy 1.2 eVIndicates the molecule's ability to accept electrons.
HOMO-LUMO Gap 7.7 eVRelates to the molecule's chemical reactivity and stability.
Dipole Moment 2.5 DProvides insight into the molecule's polarity and intermolecular interactions.

Note: The data in this table is illustrative for a phenylethanolamine analog and not specific to this compound due to the absence of dedicated published studies.

In Silico Models for Elucidating Stereoselective Reaction Mechanisms

The chiral nature of (S)-2-Amino-1-phenylethanol makes it a valuable component in asymmetric synthesis. In silico models are instrumental in understanding the mechanisms that govern stereoselectivity in reactions where this compound is involved, either as a reactant, a catalyst, or a chiral auxiliary.

While specific in silico studies detailing stereoselective reaction mechanisms involving this compound are limited, related research on molecularly imprinted polymers (MIPs) using racemic 2-amino-1-phenylethanol (B123470) offers insights. In such studies, molecular modeling is employed to rationalize the stereodifferentiation of analytes by the polymer's stereospecific sites. These computational models can help identify the key non-covalent interactions, such as hydrogen bonding and π-π stacking, between the chiral molecule and other reactants or catalysts that are responsible for the preferential formation of one enantiomer over the other.

For instance, computational docking and energy calculations can be used to model the transition states of competing reaction pathways, allowing researchers to predict the enantiomeric excess (ee) of a reaction.

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering valuable information about conformational flexibility and intermolecular interactions. A study employing molecular mechanics simulations has shed light on the conformational behavior of 2-amino-1-phenylethanol in both its neutral and protonated forms, the latter being directly relevant to the hydrochloride salt. nih.gov

These simulations have revealed the significant role of the solvent environment in determining the molecule's preferred conformations. In aqueous solutions, water molecules can form bridges between the functional groups of the molecule, which influences their relative stabilities compared to the gas phase. nih.gov The reorganization of these solvation structures also provides a mechanism for the interconversion between different conformations. nih.gov

Table 2: Key Findings from Molecular Dynamics Simulations of 2-Amino-1-phenylethanol

Aspect InvestigatedObservation in SimulationImplication for this compound
Conformational Preferences The presence of water significantly alters the relative stabilities of different conformers compared to the gas phase. nih.govThe three-dimensional structure in solution is likely different from its calculated gas-phase or crystal structure.
Solvation Effects Water molecules form bridging interactions between the hydroxyl and amino groups. nih.govSolvent interactions play a crucial role in stabilizing specific conformations and mediating intramolecular interactions.
Dynamic Behavior The reorganization of the solvation shell facilitates conformational changes in the molecule. nih.govThe molecule is not static but exists in a dynamic equilibrium of different conformations in solution.
Protonated State The conformational behavior of the protonated form is explicitly considered. nih.govThe findings are directly applicable to understanding the behavior of the hydrochloride salt in aqueous environments.

These computational insights are critical for a holistic understanding of the chemical and physical properties of this compound, guiding its application in various scientific and industrial fields.

Emerging Research Directions and Green Chemistry Principles

Development of More Sustainable Synthetic Routes

Traditional chemical synthesis routes for chiral amino alcohols often involve multiple steps, the use of hazardous reagents, and the generation of significant waste. nih.gov Modern research focuses on developing sustainable alternatives that minimize environmental impact.

Efforts to reduce the environmental footprint of (S)-2-Amino-1-phenylethanol hydrochloride synthesis are centered on replacing stoichiometric reagents with catalytic processes and utilizing renewable feedstocks. Biocatalytic routes, for example, offer a significant advantage by conducting reactions in aqueous media under mild temperature and pressure conditions, thereby reducing energy consumption and eliminating the need for harsh organic solvents. mdpi.com

The principles of green chemistry are being systematically applied to evaluate and improve the synthesis of chiral amino alcohols. Atom economy and the Environmental Factor (E-Factor) are key metrics used to quantify the efficiency and environmental impact of a chemical process. chembam.com

Atom Economy: This metric calculates the proportion of reactant atoms that are incorporated into the desired product. Addition reactions, for example, have a 100% atom economy in theory. In contrast, substitution or elimination reactions generate byproducts, leading to lower atom economy. Catalytic asymmetric hydrogenation, a common method for producing chiral alcohols, can exhibit high atom economy.

E-Factor: The E-Factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor signifies a greener process. Traditional multi-step syntheses in the pharmaceutical industry can have very high E-Factors, often between 25 and 100. chembam.com Biocatalytic and chemoenzymatic routes aim to significantly lower this value by reducing the number of steps, avoiding protective group chemistry, and minimizing solvent and reagent use. nih.gov

The table below illustrates a conceptual comparison of E-Factors across different synthesis strategies.

Synthesis StrategyTypical ReactantsTypical Byproducts/WasteConceptual E-Factor
Traditional Chemical Synthesis Ketone precursors, stoichiometric chiral reducing agents (e.g., borane (B79455) complexes), organic solvents, acids/bases for workup.Spent reducing agents, salts from neutralization, solvent waste, byproducts from side reactions.High (e.g., >25)
Catalytic Asymmetric Hydrogenation Ketone precursors, H₂ gas, chiral metal catalyst (e.g., Ru-complex), solvent.Minimal catalyst waste (recyclable), solvent waste.Moderate to Low
Biocatalytic Route (Enzyme Cascade) Renewable feedstocks (e.g., amino acids), water as solvent, enzymes, cofactors.Water, minimal biodegradable waste from cell mass, spent cofactors.Very Low (e.g., <5)

Novel Catalytic Systems and Biocatalyst Engineering

The development of novel catalysts is at the forefront of efficient and selective synthesis of (S)-2-Amino-1-phenylethanol. Research spans from engineering enzymes for higher efficiency to discovering new metal-based catalysts that operate under mild conditions.

Biocatalysis provides a powerful alternative to conventional chemical methods for producing chiral amino alcohols. nih.gov Enzymes like dehydrogenases and transaminases are highly stereoselective. mdpi.com Recent advancements in protein engineering have focused on improving the activity, stability, and substrate scope of these biocatalysts. For example, engineered amine dehydrogenases (AmDHs) have been developed that can catalyze the asymmetric reductive amination of α-hydroxy ketones with high enantioselectivity (>99% ee). frontiersin.org Through techniques like iterative saturation mutagenesis, the catalytic efficiency of these enzymes has been significantly enhanced, making them more viable for industrial applications. frontiersin.org

Enzyme cascades, where multiple enzymatic reactions are performed in a single pot, further enhance process efficiency by eliminating the need to isolate intermediates. A one-pot system using an amine dehydrogenase (AmDH) and a formate (B1220265) dehydrogenase (FDH) for cofactor regeneration can convert (R)-1-phenylethane-1,2-diol into (R)-phenylethanolamine with high yield (92%) and exceptional enantiomeric excess (>99.9% ee).

In addition to biocatalysts, research into novel chemo-catalytic systems continues. An iron(II) phthalocyanine (B1677752) complex has been reported as a simple and inexpensive catalyst for the direct transformation of alkenes into unprotected 2-amino-1-phenylethanols with good yield and perfect regioselectivity. nih.gov Such developments using earth-abundant metals are crucial for creating more sustainable chemical processes.

Catalyst TypeDescriptionKey AdvantagesExample Application
Engineered Amine Dehydrogenase (AmDH) An enzyme that catalyzes the asymmetric reductive amination of ketones using ammonia (B1221849). frontiersin.orgHigh stereoselectivity (>99% ee), mild reaction conditions, uses inexpensive ammonia. frontiersin.orgSynthesis of chiral amino alcohols from α-hydroxy ketones. frontiersin.org
Transaminase (ωTA) An enzyme that transfers an amino group from a donor to a ketone acceptor. High stereoselectivity, can be used in cascade reactions. Amination of 2-hydroxy-2-phenylacetaldehyde (B1212011) to produce (S)-2-phenylglycinol.
Iron(II) Phthalocyanine A homogeneous catalyst based on an inexpensive, earth-abundant metal. nih.govInexpensive, high regioselectivity. nih.govDirect synthesis of unprotected 2-amino-1-phenylethanols from alkenes. nih.gov
Chiral Ruthenium Complex A transition metal catalyst used for asymmetric hydrogenation. taylorfrancis.comHigh enantioselectivity (98% ee), good yield. taylorfrancis.comHydrogenation of a succinimido acetophenone (B1666503) precursor. taylorfrancis.com

Expanding Applications in Stereoselective Synthesis and Chiral Technologies

(S)-2-Amino-1-phenylethanol and its enantiomer are valuable chiral building blocks. ontosight.ai A significant application is their use as chiral auxiliaries . A chiral auxiliary is a temporary stereogenic unit that is attached to a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure pharmaceuticals and other fine chemicals.

The compound also serves as a template molecule for creating Molecularly Imprinted Polymers (MIPs). These polymers are designed with recognition sites that are complementary in shape, size, and functionality to the template molecule, allowing for the selective separation of chiral compounds.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic routes with continuous flow chemistry and automated platforms represents a major step towards process intensification and improved manufacturing efficiency. nih.gov Flow chemistry, where reactions are performed in a continuously flowing stream within a network of tubes or microreactors, offers numerous advantages over traditional batch processing. uc.pt These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety when handling hazardous intermediates, and simplified scalability. nih.gov

The synthesis of chiral amino alcohols has been successfully demonstrated in cascading continuous-flow microreactor systems. nih.gov By compartmentalizing sequential enzymatic reactions (e.g., using transketolase and transaminase), inhibitory effects can be overcome, and individual reaction conditions can be optimized, leading to full conversion in significantly reduced reaction times. nih.gov Similarly, multi-step syntheses of active pharmaceutical ingredients have been streamlined using flow setups, demonstrating the potential for producing intermediates like this compound in a more efficient, automated manner. uc.ptthieme-connect.de

Furthermore, automation is being applied to the analysis of chiral compounds. A fully automated method combining chiral derivatization with trapped ion mobility-mass spectrometry allows for rapid chiral analysis (within 3 minutes per sample), which is crucial for high-throughput screening and process optimization in the development of chiral syntheses. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (S)-2-Amino-1-phenylethanol hydrochloride, and how do reaction conditions influence enantiomeric purity?

  • Methodological Answer : Two enantioselective methods are prominent:

  • Oxazaborolidine-catalyzed borane reduction : Reduces 2-chloroacetophenone to yield (S)-chloro alcohol (93–97% ee). Subsequent reaction with ammonium hydroxide produces the amino alcohol with retained enantiopurity .
  • Chiral ruthenium-catalyzed hydrogenation : Converts succinimido acetophenone to (S)-succinimido alcohol (98% ee), followed by hydrolysis to the amino alcohol .
  • Critical factors : Catalyst choice, solvent polarity, and temperature directly impact enantioselectivity. For example, basic conditions during hydrolysis minimize racemization .

Q. How can researchers characterize the chiral purity and structural integrity of this compound?

  • Methodological Answer :

  • 1H NMR : Key signals include aromatic protons (δ 7.2–7.5 ppm) and ethanolamine protons (δ 3.5–4.0 ppm). Splitting patterns confirm stereochemistry .
  • Chiral HPLC/MS : Separates enantiomers using columns like Chiralpak® AD-H. Retention time differences validate enantiomeric excess (ee) .
  • Polarimetry : Measures optical rotation ([α]D) to confirm configuration (e.g., (S)-enantiomer shows specific rotation values) .

Q. What are the critical considerations for handling and storing this compound to maintain its stability?

  • Methodological Answer :

  • Storage : Ambient temperatures under nitrogen to prevent oxidation. Hygroscopic nature necessitates desiccants .
  • Stability : Avoid prolonged exposure to light or acidic conditions, which may degrade the ethanolamine moiety .

Advanced Research Questions

Q. What strategies are effective for resolving racemic mixtures of 2-Amino-1-phenylethanol derivatives using molecularly imprinted polymers (MIPs)?

  • Methodological Answer :

  • MIP Design : Use (R,S)-2-amino-1-phenylethanol as a template. Cross-linkers like ethylene glycol dimethacrylate enhance selectivity for the (S)-enantiomer .
  • Performance Metrics : MIPs achieve separation factors (α) >2.0 for octopamine racemates, with retention times differing by ~3 minutes in HPLC .
  • Limitations : Non-specific binding in aqueous media requires optimization of porogen polarity (e.g., acetonitrile > water) .

Q. How do computational methods enhance the design of enantioselective molecularly imprinted polymers for this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Predict template-monomer interactions. For example, hydrogen bonding between the amino group and methacrylic acid monomers improves imprinting efficiency .
  • Density Functional Theory (DFT) : Calculates binding energies (e.g., −25.6 kJ/mol for (S)-enantiomer vs. −18.9 kJ/mol for (R)-enantiomer), guiding monomer selection .

Q. How can researchers address contradictions in chiral separation efficiency across different MIP formulations?

  • Methodological Answer :

  • Cross-Validation : Compare experimental data (e.g., HPLC retention times) with computational binding energy predictions to identify mismatches .
  • Template Leaching : Address low recovery rates (e.g., 70–80%) by incorporating cleavable cross-linkers (e.g., disulfide bonds) .
  • Batch-to-Batch Variability : Standardize polymerization conditions (e.g., initiator concentration, UV exposure time) to ensure reproducibility .

Q. What mechanistic insights explain the oxidation/reduction behavior of this compound in synthetic pathways?

  • Methodological Answer :

  • Oxidation : Chromium trioxide oxidizes the ethanolamine group to ketones, but over-oxidation risks aromatic ring degradation. Controlled stoichiometry (1:1 CrO3:substrate) minimizes side reactions .
  • Reduction : Sodium borohydride selectively reduces ketone intermediates without altering the chiral center, preserving enantiopurity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.